molecular formula C23H32N2O3 B12903909 Isoxazole, 5-(7-(4-((4R)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl)phenoxy)heptyl)-3-methyl- CAS No. 112270-44-7

Isoxazole, 5-(7-(4-((4R)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl)phenoxy)heptyl)-3-methyl-

Cat. No.: B12903909
CAS No.: 112270-44-7
M. Wt: 384.5 g/mol
InChI Key: KLHDQXLZRZRIFP-QFIPXVFZSA-N
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Description

Isoxazole, 5-(7-(4-((4R)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl)phenoxy)heptyl)-3-methyl- is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives typically involves the cyclization of appropriate precursors. One common method is the van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . This method allows for the preparation of 4,5-disubstituted oxazoles in high yields. Another method involves the use of aliphatic halides and various aldehydes in ionic liquids, which can be reused as solvents for multiple runs without significant loss of yield .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes. Additionally, the use of recyclable solvents and catalysts can reduce the environmental impact of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Isoxazole derivatives can undergo various chemical reactions, including:

    Oxidation: Isoxazoles can be oxidized to form oxazoles.

    Reduction: Reduction of isoxazoles can yield corresponding amines.

    Substitution: Isoxazoles can undergo nucleophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of isoxazoles typically yields oxazoles, while reduction can produce amines.

Scientific Research Applications

Isoxazole, 5-(7-(4-((4R)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl)phenoxy)heptyl)-3-methyl- has several scientific research applications:

    Medicinal Chemistry: Isoxazole derivatives have shown potential as anti-inflammatory and anticancer agents. They can inhibit the proliferation of cancer cells and induce apoptosis.

    Materials Science: Isoxazoles are used in the development of advanced materials, including polymers and nanomaterials.

    Biology: Isoxazole derivatives can act as enzyme inhibitors and have been studied for their potential to modulate biological pathways.

Mechanism of Action

The mechanism of action of isoxazole derivatives involves their interaction with specific molecular targets. For example, in medicinal chemistry, these compounds can inhibit protein kinases, leading to the suppression of cancer cell proliferation . The exact pathways involved depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Isoxazole, 5-(7-(4-((4R)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl)phenoxy)heptyl)-3-methyl- can be compared with other similar compounds, such as:

The uniqueness of Isoxazole, 5-(7-(4-((4R)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl)phenoxy)heptyl)-3-methyl- lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

112270-44-7

Molecular Formula

C23H32N2O3

Molecular Weight

384.5 g/mol

IUPAC Name

3-methyl-5-[7-[4-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]heptyl]-1,2-oxazole

InChI

InChI=1S/C23H32N2O3/c1-17(2)22-16-27-23(24-22)19-10-12-20(13-11-19)26-14-8-6-4-5-7-9-21-15-18(3)25-28-21/h10-13,15,17,22H,4-9,14,16H2,1-3H3/t22-/m0/s1

InChI Key

KLHDQXLZRZRIFP-QFIPXVFZSA-N

Isomeric SMILES

CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=N[C@@H](CO3)C(C)C

Canonical SMILES

CC1=NOC(=C1)CCCCCCCOC2=CC=C(C=C2)C3=NC(CO3)C(C)C

Origin of Product

United States

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